molecular formula C17H16ClN3O2S2 B2662006 N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252824-79-5

N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2662006
CAS No.: 1252824-79-5
M. Wt: 393.9
InChI Key: MIHTVYKMCSKFEX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The compound, through its core structure related to thieno[2,3-d]pyrimidine derivatives, has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests its utility in anticancer therapies, as TS and DHFR are critical enzymes in the folate pathway, involved in DNA synthesis and repair. The significance of this dual inhibition lies in its potential to overcome resistance mechanisms that cancer cells might develop against drugs targeting only one of these enzymes. A study detailed the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating their potent antitumor activity and dual inhibition with nanomolar GI50 values against tumor cells in culture, highlighting the enhanced potency and spectrum of tumor inhibition by the 6-ethyl substitution compared to its analogues (Gangjee et al., 2009).

Heterocyclic Synthesis

The utility of thioureido-acetamides, structurally related to the compound of interest, in synthesizing various heterocyclic compounds has been demonstrated. These substances serve as starting materials for one-pot cascade reactions leading to the efficient and atom-economic synthesis of heterocycles like 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and imidazo[1,2-c]pyrimidines. This demonstrates the compound's relevance in creating structurally diverse heterocyclic frameworks with potential pharmacological activities (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Compounds incorporating the thieno[2,3-d]pyrimidine scaffold, related to the subject compound, have shown promising antimicrobial properties. This includes the synthesis and evaluation of novel imines and thiazolidinones derived from this core structure, which displayed significant antibacterial and antifungal activities. Such findings underline the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Fuloria et al., 2009).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-5-3-4-6-12(11)18/h3-8H,2,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHTVYKMCSKFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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